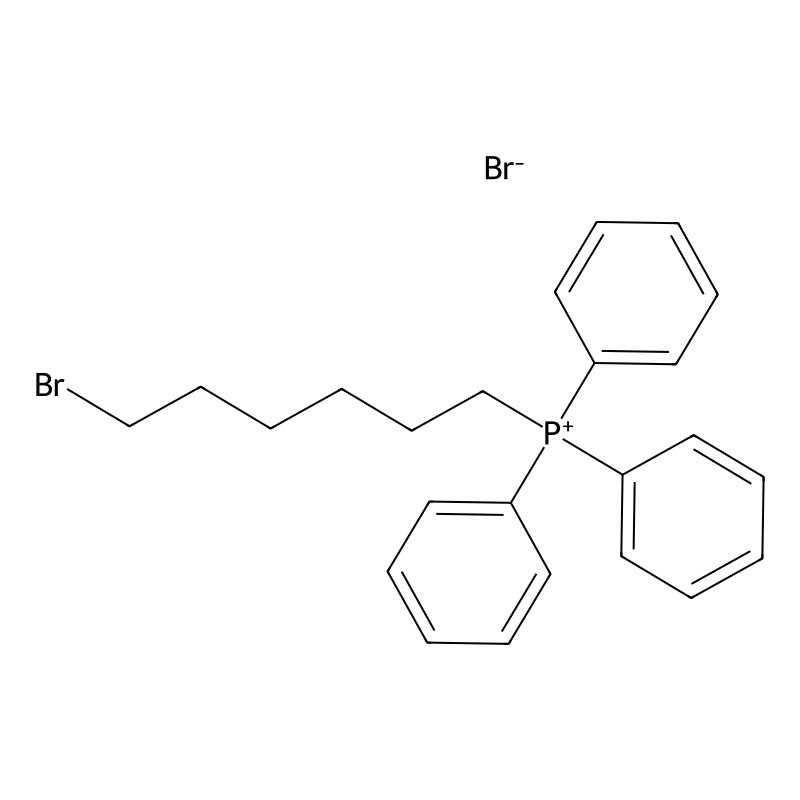Phosphonium, (6-bromohexyl)triphenyl-, bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Phosphonium, (6-bromohexyl)triphenyl-, bromide (also known as TPPBr) is a versatile reagent used in organic synthesis for various purposes. Here are some specific applications:
- Wittig Reaction: TPPBr serves as a precursor for the synthesis of hexaphenylphosphine (Ph6P), a vital nucleophile in the Wittig reaction. Ph6P reacts with carbonyl compounds to form alkenes with a controlled stereochemistry. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 16):
- Ylide Formation: TPPBr can be deprotonated using strong bases like n-butyllithium (n-BuLi) to generate a stabilized ylide intermediate. These ylides participate in various cycloaddition reactions leading to the formation of complex cyclic structures. Source: Comprehensive Organic Synthesis by Barbara Trost (Volume 4, Chapter 1.2):
Material Science
TPPBr finds applications in material science due to its unique properties:
- Ionic Liquids: TPPBr can be incorporated into the design of ionic liquids, which are salts with melting points below 100°C. These ionic liquids containing TPPBr exhibit interesting properties like tunable viscosity and good thermal stability, making them suitable for various applications in catalysis and electrochemistry. Source: Chemical Communications by The Royal Society of Chemistry (Issue 1, 2003, DOI: 10.1039/b211048g):
- Self-Assembled Monolayers (SAMs): TPPBr can be used to create self-assembled monolayers (SAMs) on various surfaces. These SAMs find applications in biosensors, corrosion protection, and molecular electronics due to their ability to tailor surface properties at the molecular level. Source: Langmuir by American Chemical Society (Volume 16, Issue 18, 2000, DOI: 10.1021/la991436l):
Medicinal Chemistry
Recent research explores the potential of TPPBr and its derivatives in medicinal chemistry:
- Antimicrobial Agents: Studies suggest that TPPBr derivatives exhibit antimicrobial activity against certain bacterial strains. Further research is underway to investigate their potential as antibiotic agents. Source: European Journal of Medicinal Chemistry by Elsevier (Volume 44, Issue 18, 2009, DOI: 10.1016/j.ejmech.2009.05.023):
- Drug Delivery Systems: TPPBr can be used to design functionalized nanoparticles for drug delivery applications. These nanoparticles can be engineered to target specific tissues and release drugs in a controlled manner. Source: International Journal of Pharmaceutics by Elsevier (Volume 496, Issues 1-2, 2015, DOI: 10.1016/j.ijpharm.2015.09.033):
Phosphonium, (6-bromohexyl)triphenyl-, bromide is an organophosphorus compound with the molecular formula CHBrP. It is characterized by a triphenylphosphonium cation and a bromohexyl group, making it a quaternary phosphonium salt. This compound is typically presented as a solid and exhibits good solubility in organic solvents, which makes it useful in various chemical applications .
Phosphonium compounds often participate in nucleophilic substitution reactions due to the presence of the positively charged phosphorus atom. The bromide ion can be displaced by various nucleophiles, leading to the formation of new phosphonium derivatives. For instance, reactions involving this compound can yield phosphonium salts with different alkyl or aryl groups, which can further undergo transformations such as oxidation or reduction .
Research indicates that phosphonium compounds, including (6-bromohexyl)triphenyl-, bromide, exhibit biological activity that may include antimicrobial and anticancer properties. The triphenylphosphonium moiety has been studied for its ability to target mitochondria, enhancing drug delivery to these organelles. This targeting capability is crucial for developing therapies aimed at mitochondrial dysfunctions, which are implicated in various diseases .
The synthesis of phosphonium, (6-bromohexyl)triphenyl-, bromide typically involves a two-step process:
- Formation of the Phosphonium Salt: Triphenylphosphine reacts with 6-bromohexyl bromide in a solvent such as dichloromethane or acetonitrile. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonium salt.
- Purification: The crude product is usually purified through recrystallization or column chromatography to obtain high-purity phosphonium salt .
Interaction studies involving phosphonium, (6-bromohexyl)triphenyl-, bromide have revealed its potential as a mitochondrial-targeting agent. These studies often focus on how the compound interacts with cellular membranes and its efficacy in delivering therapeutic agents directly to mitochondria. The ability to modify the substituents on the phosphorus atom allows for fine-tuning of its biological activity and interaction profiles .
Phosphonium, (6-bromohexyl)triphenyl-, bromide shares structural similarities with other phosphonium salts but has unique properties due to its specific alkyl chain and functional groups. Here are some similar compounds for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (6-Carboxyhexyl)triphenylphosphonium bromide | CHBrOP | Contains a carboxylic acid group; potential for additional reactivity |
| (6-Aminohexyl)triphenylphosphonium bromide | CHBrNP | Incorporates an amino group; offers different biological interactions |
| (4-Bromobutyl)triphenylphosphonium bromide | CHBrP | Shorter alkyl chain; differing solubility and reactivity characteristics |
The uniqueness of phosphonium, (6-bromohexyl)triphenyl-, bromide lies in its specific alkyl chain length and halogen substitution, which influence its solubility, reactivity, and biological interactions compared to other similar compounds .








